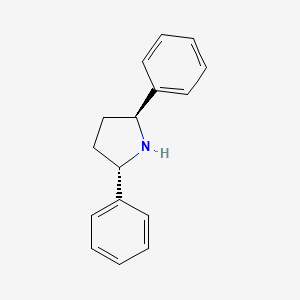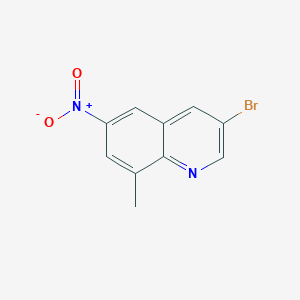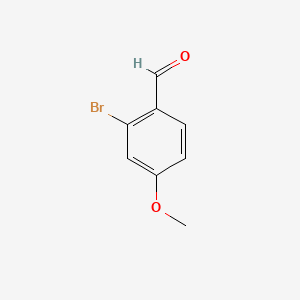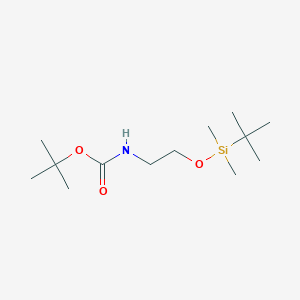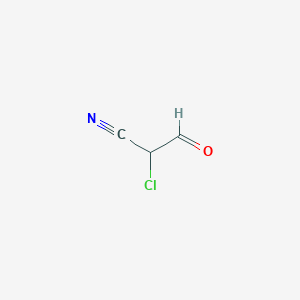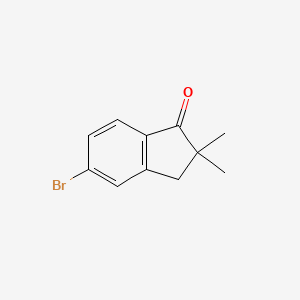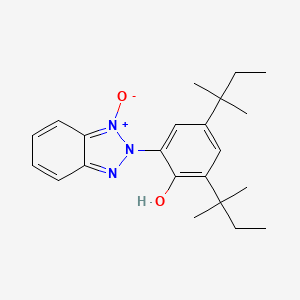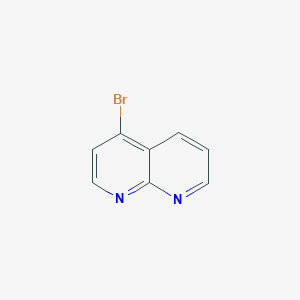
4-Bromo-1,8-naphthyridine
Übersicht
Beschreibung
4-Bromo-1,8-naphthyridine is a chemical compound with the molecular formula C8H5BrN2 . It is a derivative of naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including this compound, has been a topic of considerable interest. Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo . A greener method for the synthesis of substituted 1,8-naphthyridines has been developed, which is supported by reaction metric analysis .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H5BrN2 . The compound is part of the 1,8-naphthyridines family, which are known for their high stability and various fluorescence properties under different conditions .Chemical Reactions Analysis
The Friedländer reaction is a key process in the synthesis of 1,8-naphthyridines . This reaction involves the condensation of 2-aminonicotinaldehyde with a variety of carbonyl reaction partners . The reaction can be performed with high yield using water as the reaction solvent .Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.05 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Biological Activities and Therapeutic Applications
4-Bromo-1,8-naphthyridine and its derivatives exhibit a wide range of biological activities, making them significant in therapeutic research. These compounds have demonstrated properties such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Furthermore, they have potential applications in neurological disorders including Alzheimer's disease, multiple sclerosis, and depression. Their versatility extends to activities like anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, anti-oxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities (Madaan et al., 2015).
2. Antimicrobial Applications
Specifically focusing on antimicrobial properties, this compound derivatives have been investigated for their inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This suggests their potential role in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
3. Insecticidal Activities
In the field of agriculture, certain 1,8-naphthyridine derivatives have shown excellent insecticidal activity. This is particularly relevant in the context of sustainable pest management strategies, where these compounds could be used as alternatives to traditional pesticides (Hou, Jing, & Shao, 2017).
4. Detection and Sensing Applications
This compound-based compounds are also utilized in chemical sensing and detection. For example, they have been used in developing fluorescent receptors for the detection of picric acid in aqueous media. Such applications are crucial in environmental monitoring and safety protocols (Chahal & Sankar, 2015).
5. Chemical Synthesis and Molecular Docking
These compounds also play a significant role in chemical synthesis and molecular docking studies. They have been used as building blocks for synthesizing heterocyclic natural products and analogs, indicating their importance in pharmaceutical chemistry (Melzer, Plodek, & Bracher, 2019).
6. Fluorescence Imaging and Photostability
This compound derivatives have been utilized in developing fluorescent probes for biological applications, such as detecting intracellular H2S with high photostability. This highlights their use in bioimaging and medical diagnostics (Bu et al., 2020).
Wirkmechanismus
Target of Action
4-Bromo-1,8-naphthyridine is a derivative of the 1,8-naphthyridine class of compounds . This class of compounds has been found to have diverse biological activities and photochemical properties . They are used in the treatment of bacterial infections, as ligands, and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the primary targets of this compound could be various, depending on the specific application.
Mode of Action
One study has shown that a naphthalimide schiff base fluorescent probe, synthesized from 4-bromo-1,8-naphthalic anhydride, could realize the “turn-off” detection of cu2+ in acetonitrile solution . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes in fluorescence intensity.
Biochemical Pathways
For instance, in the context of bacterial infections, it might interfere with essential bacterial processes, leading to their death .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific application. For instance, in the context of bacterial infections, the result of its action might be the death of the bacteria . In the context of its use as a fluorescent probe, the result of its action might be changes in fluorescence intensity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the study on the naphthalimide Schiff base fluorescent probe showed that the detection process had strong specificity and excellent anti-interference of other metal ions
Safety and Hazards
The safety information for 4-Bromo-1,8-naphthyridine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Eigenschaften
IUPAC Name |
4-bromo-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXNSNJTMIEAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497525 | |
| Record name | 4-Bromo-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54569-28-7 | |
| Record name | 4-Bromo-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54569-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 4-bromo-1,8-naphthyridine reacts with potassium amide in liquid ammonia?
A1: The reaction of this compound with potassium amide in liquid ammonia leads to the formation of 4-amino-1,8-naphthyridine. This occurs primarily through the formation of a transient intermediate, 3,4-didehydro-1,8-naphthyridine. [] The study suggests that approximately 39% of the 4-amino product arises from a direct nucleophilic aromatic substitution (SNAr) mechanism. [] Interestingly, the reaction also yields a small amount of 3-ethynyl-2-(formylamino)pyridine, indicating a less common ring-opening pathway. []
Q2: How does the reactivity of this compound compare to other similar compounds in this study?
A2: The study compares the reactivity of this compound to its 2-bromo and 3-bromo counterparts. Unlike the 4-bromo derivative, 2-bromo-1,8-naphthyridine reacts to exclusively form 2-amino-1,8-naphthyridine, primarily through a tele-substitution mechanism. [] On the other hand, 3-bromo-1,8-naphthyridine displays a more complex reactivity profile, yielding a mixture of 3-amino and 4-amino products alongside ring-opened byproducts. [] These differences highlight how the position of the bromine substituent significantly influences the reaction pathway and product distribution.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


